molecular formula C8H19NO B13313871 3-(Aminomethyl)-3-ethoxypentane

3-(Aminomethyl)-3-ethoxypentane

Cat. No.: B13313871
M. Wt: 145.24 g/mol
InChI Key: UJHXKMHVAXQVLH-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-3-ethoxypentane is an organic compound that features both an amine group and an ether group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-3-ethoxypentane can be achieved through several methods. One common approach involves the reaction of 3-ethoxypentane with formaldehyde and a primary amine under acidic conditions. This reaction is a type of Mannich reaction, which results in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Mannich reactions. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in this process include formaldehyde, primary amines, and acidic catalysts.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-3-ethoxypentane undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The ether group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or alkoxides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylamines.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted ethers and amines.

Scientific Research Applications

3-(Aminomethyl)-3-ethoxypentane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and as a building block for biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-3-ethoxypentane involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing biochemical pathways. The ether group can also participate in hydrophobic interactions, affecting the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Aminomethyl)-3-methoxypentane
  • 3-(Aminomethyl)-3-propoxypentane
  • 3-(Aminomethyl)-3-butoxypentane

Uniqueness

3-(Aminomethyl)-3-ethoxypentane is unique due to the presence of both an amine and an ether group, which allows it to participate in a wide range of chemical reactions. Its structure also provides versatility in its applications across different fields.

Properties

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

IUPAC Name

2-ethoxy-2-ethylbutan-1-amine

InChI

InChI=1S/C8H19NO/c1-4-8(5-2,7-9)10-6-3/h4-7,9H2,1-3H3

InChI Key

UJHXKMHVAXQVLH-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CN)OCC

Origin of Product

United States

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